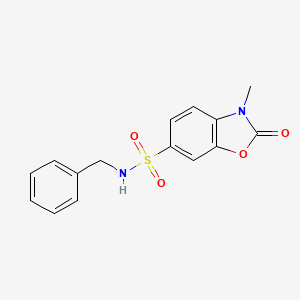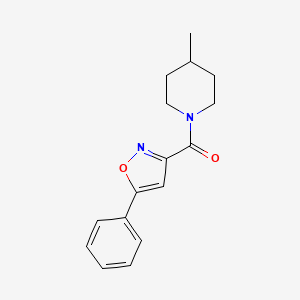
5-(4-METHYLPHENYL)-N~3~-(3-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE
Overview
Description
5-(4-METHYLPHENYL)-N~3~-(3-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE is a heterocyclic compound that features an isoxazole ring, a pyridine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The subsequent steps include the functionalization of the isoxazole ring and the coupling of the pyridine and methylphenyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-free synthetic routes to minimize environmental impact and reduce costs . These methods often employ catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHYLPHENYL)-N~3~-(3-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoxazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the compound .
Scientific Research Applications
5-(4-METHYLPHENYL)-N~3~-(3-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-N~3~-(3-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and heterocyclic compounds with pyridine and methylphenyl groups . Examples include:
- 3,5-Dimethylisoxazole
- 4-Methyl-3-nitroisoxazole
- 3-Pyridyl-4-methylisoxazole
Uniqueness
5-(4-METHYLPHENYL)-N~3~-(3-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-methylphenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-4-6-12(7-5-11)15-9-14(19-21-15)16(20)18-13-3-2-8-17-10-13/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNMRSZLUDRMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(FURAN-2-YL)METHYL]-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE](/img/structure/B3450932.png)
![6-[4-(2-Methoxy-phenyl)-piperazine-1-sulfonyl]-3-methyl-3H-benzooxazol-2-one](/img/structure/B3450934.png)
![N-{2-methoxy-5-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B3450943.png)
![4-({[3-(2-furoylamino)-4-methoxyphenyl]amino}carbonyl)phenyl acetate](/img/structure/B3450945.png)
![N-[4-methoxy-2-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B3450949.png)
![N-(4-methoxy-2-{[4-(propionylamino)benzoyl]amino}phenyl)-2-furamide](/img/structure/B3450951.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450959.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450968.png)
![N-(5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3450970.png)
![3-(2-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]QUINAZOLIN-4-ONE](/img/structure/B3450971.png)

![isopropyl 3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3450973.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-phenyl-3-isoxazolecarboxamide](/img/structure/B3450976.png)
